8-Epi-prostaglandin F2alpha

Overview

Description

8-iso-Prostaglandin F2α (also known as 8-epi-PGF2α, 8-isoprostane, or 15-isoprostane F2t) is an isoprostane that has been shown to be useful for the assessment of oxidative stress in vivo . It is produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids .

Synthesis Analysis

The synthesis of 8-epi-PGF2α has been studied in human umbilical artery endothelial cells. The cells were grown on microcarrier beads and exposed to sequential periods of normoxia, hypoxia, and reoxygenation. The production of 8-epi-PGF2α decreased by greater than 90% during hypoxia .Molecular Structure Analysis

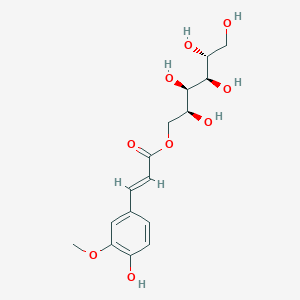

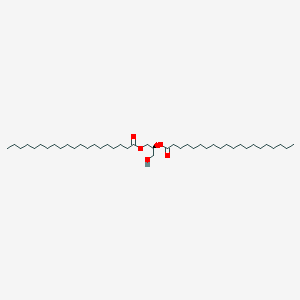

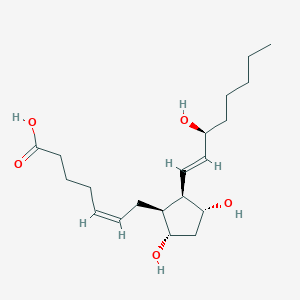

The molecular structure of 8-epi-PGF2α is C20H34O5 . It is present in human plasma in two distinct forms - esterified in phospholipids and as the free acid .Chemical Reactions Analysis

The measurement of F2-isoprostanes (F2-iPs), including 8-epi-PGF2α, is used as a measure of lipid peroxidation . The synthesis of prostanoids and isoprostanes, including 8-epi-PGF2α, was studied under conditions favoring radical formation .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-epi-PGF2α are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is used for the measurement of urinary 8-epi-PGF2α, a biomarker of lipid peroxidation .Scientific Research Applications

Platelet Activation and Cardiovascular Function

8-Epi-prostaglandin F2alpha (8-epi-PGF2alpha) impacts platelet function by increasing adhesion and reducing the antiadhesive and antiaggregatory effects of nitric oxide (NO). This suggests a role in oxidative injury and cardiovascular diseases (Minuz et al., 1998).

Biomarker for Oxidative Stress

8-epi-PGF2alpha serves as a marker of free radical-catalyzed lipid peroxidation, indicating oxidative damage. Its measurement in urine offers insights into oxidative stress levels, with higher levels observed in smokers compared to non-smokers (Bachi et al., 1996).

Respiratory System Effects

It induces airflow obstruction and airway plasma exudation, suggesting a role in respiratory diseases. This effect is mediated primarily via prostanoid TP-receptors (Okazawa et al., 1997).

Monocyte Activation

Human monocytes produce 8-epi-PGF2alpha through reactive oxygen species and prostaglandin endoperoxide synthase-2, indicating its involvement in inflammatory responses (Praticò & FitzGerald, 1996).

Vasoconstriction and Cardiovascular Impact

8-epi-PGF2alpha exhibits vasoconstrictor effects in hypoxic conditions, suggesting its significance in cardiovascular stress and injury (Kromer & Tippins, 1999).

Role in Atherosclerosis

It is present in higher concentrations in atherosclerotic lesions compared to healthy tissues, implying its contribution to oxidative stress in atherosclerosis (Praticò et al., 1997).

Relation to Insulin Resistance

Elevated levels of 8-epi-PGF2alpha in obese Zucker rats indicate its association with oxidant stress and insulin resistance (Laight et al., 1999).

Vascular Reactivity

It causes concentration-dependent contraction of rat aortic rings, mediated by thromboxane receptors, highlighting its role in vascular reactivity and potential therapeutic targets (Kromer & Tippins, 1998).

Generation via Cyclooxygenases

8-epi-PGF2alpha is formed via cyclooxygenase pathways, both in vitro and in vivo, suggesting a complex mechanism of formation beyond free radical reactions (Klein et al., 1997).

Impact on Airways

8-epi-PGF2alpha contracts airways via prostanoid TP receptors, suggesting its potential role in asthma and other respiratory conditions (Kawikova et al., 1996).

Renal Effects

In renal systems, it acts as a preglomerular vasoconstrictor primarily through thromboxane A2 receptor activation, relevant in renal injury and disease mechanisms (Takahashi et al., 1992).

Link to Hyperglycemia in Diabetes

Acute hyperglycemia in type 2 diabetes increases plasma levels of 8-epi-PGF2alpha, linking oxidative damage to macrovascular risk in diabetes (Sampson et al., 2002).

Association with Macroangiopathy in Diabetes

A study explores the relationship between 8-epi-PGF2alpha and macroangiopathy in type 2 diabetic patients, highlighting its potential as a biomarker in diabetic complications (Gao & Lyu, 2015).

properties

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-NAPLMKITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959353 | |

| Record name | 8-iso-Prostaglandin F2 alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Isoprostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

8-Epi-prostaglandin F2alpha | |

CAS RN |

27415-26-5 | |

| Record name | 8-Isoprostaglandin F2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-epi-Prostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-iso-Prostaglandin F2 alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ISOPROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83YE66SBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Isoprostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.